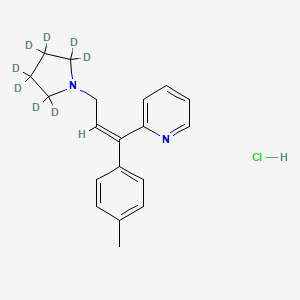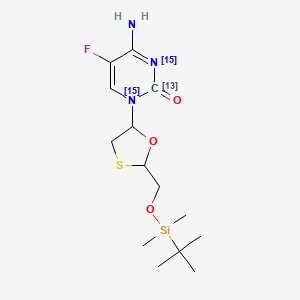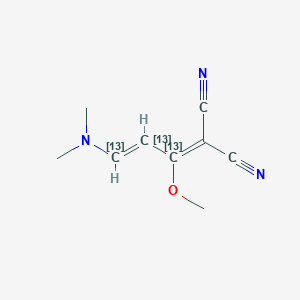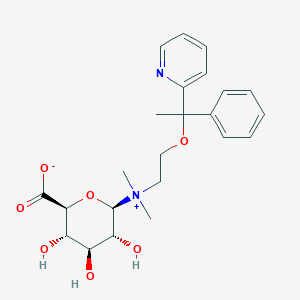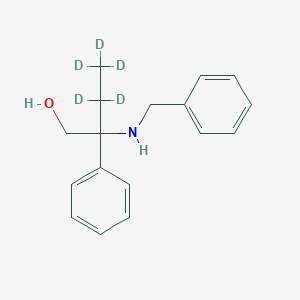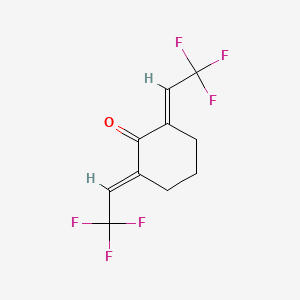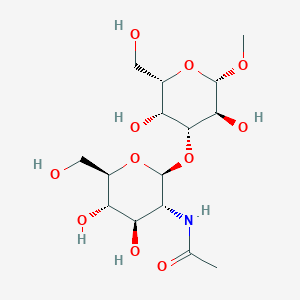
4-Methyl-2-nitroaniline-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 4-methyl-2-nitroaniline-d6 involves the deuteration of 4-methyl-2-nitroaniline. The synthetic route typically includes the nitration of 4-methylaniline followed by deuteration. The reaction conditions for the nitration involve the use of nitric acid and sulfuric acid as reagents .
Chemical Reactions Analysis
4-Methyl-2-nitroaniline-d6 undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a meta-directing group.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and potassium permanganate. The major products formed from these reactions include 4-methyl-2-nitroaniline, 4-methyl-2-aminobenzene, and 4-carboxy-2-nitroaniline .
Scientific Research Applications
4-Methyl-2-nitroaniline-d6 has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-2-nitroaniline-d6 involves its interaction with molecular targets through its nitro and amino groups. These functional groups participate in various chemical reactions, including reduction and substitution, which allow the compound to exert its effects . The pathways involved include the reduction of the nitro group to an amino group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
4-Methyl-2-nitroaniline-d6 can be compared with other similar compounds such as:
4-Methyl-2-nitroaniline: The non-deuterated version of the compound, which has similar chemical properties but lacks the deuterium atoms.
2-Nitro-p-toluidine: Another nitroaniline derivative with a similar structure but different substitution pattern.
4-Amino-3-nitrotoluene: A compound with similar functional groups but different positions on the aromatic ring.
The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful in NMR spectroscopy and other analytical techniques .
Properties
CAS No. |
1246820-08-5 |
|---|---|
Molecular Formula |
C₇H₂D₆N₂O₂ |
Molecular Weight |
158.19 |
Synonyms |
4-Methyl-2-nitro-benzenamine-d6; 2-Nitro-p-toluidine-d6; (4-Methyl-2-nitrophenyl)amine-d6; 1-Amino-2-nitro-4-methylbenzene-d6; 3-Nitro-4-aminotoluene-d6; 4-Amino-3-nitrotoluene-d6; Amarthol Fast Red GL Salt-d6; Azoamine Red A-d6; Mitsui Red GL Base- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


